Comparative hCA II Inhibitory Potency: N-2-naphthylsulfamide vs. N-(pentafluorophenyl)sulfamide
In a direct head-to-head comparison using the esterase method against human cloned carbonic anhydrase II (hCA II), N-2-naphthylsulfamide exhibited an inhibition constant (Ki) of 36 nM [1]. In the same assay system, the structurally related comparator N-(pentafluorophenyl)sulfamide displayed a slightly higher potency with a Ki of 32 nM [2]. This quantifies the marginal potency difference attributable to the naphthyl versus pentafluorophenyl substitution, confirming that N-2-naphthylsulfamide is a potent hCA II binder, though marginally less so than the fluorinated analog.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 36 nM |
| Comparator Or Baseline | N-(pentafluorophenyl)sulfamide (Ki = 32 nM) |
| Quantified Difference | 4 nM higher Ki (approx. 12.5% less potent) |
| Conditions | Esterase method with human cloned isoenzyme hCA II |
Why This Matters
This data enables precise selection: if a project requires a potent hCA II inhibitor with a naphthyl pharmacophore for specific SAR or patent space considerations, N-2-naphthylsulfamide is the correct choice over the slightly more potent pentafluorophenyl analog.
- [1] BindingDB BDBM50124167. N-2-naphthylsulfamide (CHEMBL168910) Affinity Data: Ki 36 nM for hCA II. View Source
- [2] BindingDB BDBM50124165. N-(pentafluorophenyl)sulfamide (CHEMBL169486) Affinity Data: Ki 32 nM for hCA II. View Source
